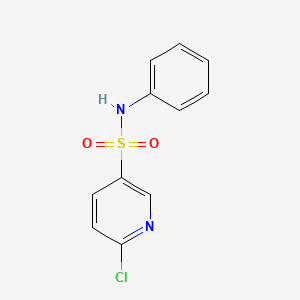

6-chloro-N-phenylpyridine-3-sulfonamide

Description

6-Chloro-N-phenylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a chlorine substituent at the 6-position of the pyridine ring and a phenyl group attached to the sulfonamide nitrogen. The sulfonamide moiety is a critical pharmacophore, contributing to binding interactions with biological targets such as enzymes or receptors. The phenyl group in this compound may enhance hydrophobic interactions or π-π stacking in biological systems, though specific data for this derivative remain unexplored in the provided sources.

Properties

Molecular Formula |

C11H9ClN2O2S |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

6-chloro-N-phenylpyridine-3-sulfonamide |

InChI |

InChI=1S/C11H9ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

RHAXQCFTVKAOSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves two main stages:

Formation of N-phenylpyridine-3-sulfonamide

The sulfonamide bond is formed by reacting aniline with 2- or 3-pyridylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, displacing chloride ion.

Typical conditions from literature:

Procedure Summary:

- Aniline is dissolved in THF or DCM under nitrogen atmosphere.

- Pyridine-3-sulfonyl chloride and pyridine base are added dropwise at 0 °C.

- The mixture is stirred and allowed to warm to room temperature overnight.

- The product precipitates and is isolated by filtration and washing.

- The crude product is purified by recrystallization or column chromatography.

Yields: Typically 70-90% for N-phenylpyridine-3-sulfonamide derivatives.

Selective Chlorination at the 6-Position of Pyridine

Summary Table of Preparation Methods

Research Findings and Analysis

- The N-sulfonylation of aniline with pyridine sulfonyl chloride is a well-established and high-yielding reaction under mild conditions.

- The chlorination step is best achieved using copper catalysts with N-chlorosuccinimide as the chlorine source, providing high regioselectivity and yields.

- The use of potassium carbonate in DMSO is effective for nucleophilic aromatic substitution reactions involving pyridine sulfonamide intermediates.

- Reaction temperature and solvent choice are critical parameters influencing yield and selectivity, especially in halogenation steps.

- The synthetic routes described in patents provide scalable and reproducible methods suitable for pharmaceutical applications.

Chemical Reactions Analysis

6-chloro-N-phenylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different derivatives.

Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-chloro-N-phenylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-chloro-N-phenylpyridine-3-sulfonamide with structurally related pyridine sulfonamide derivatives, focusing on substituent variations, molecular properties, and reported activities.

Table 1: Structural and Functional Comparison of Pyridine Sulfonamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: The pyridin-4-ylmethyl substituent in confers antimicrobial activity, likely due to the additional nitrogen atom enabling hydrogen bonding or metal coordination . Fluorine in the 3-fluorophenylmethyl derivative () may enhance metabolic stability and electron-withdrawing effects, influencing target binding .

Structural Diversity and Binding Interactions :

- The phenyl group in the target compound may promote π-π stacking with aromatic residues in proteins, though this remains speculative without direct data.

- Heterocyclic substituents (e.g., oxazole in ) introduce hydrogen-bonding or dipole interactions, which could enhance selectivity for biological targets .

Molecular Weight and Drug-Likeness :

- Derivatives with bulky substituents (e.g., 3-fluorophenylmethyl) exhibit higher molecular weights (>300 Da), which may affect bioavailability under Lipinski’s rules.

- The target compound (284.72 Da) falls within the optimal range for oral bioavailability.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring protons (δ 7.5–8.5 ppm) and sulfonamide NH signals (δ 10–11 ppm). Discrepancies in splitting patterns may arise from tautomerism or hydrogen bonding .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 293.03 for C₁₁H₁₀ClN₂O₂S) .

- X-ray Diffraction (XRD) : Crystal structure analysis (e.g., monoclinic P2₁/c space group) reveals intermolecular hydrogen bonds between sulfonamide NH and pyridine N, stabilizing the lattice .

How can researchers address discrepancies in NMR data during structural validation?

Advanced

Contradictions in NMR peaks (e.g., missing NH signals or unexpected splitting) may stem from:

- Dynamic Exchange : Tautomerism between sulfonamide NH and pyridine N. Use variable-temperature NMR to observe exchange broadening .

- Solvent Effects : Polar solvents (DMSO-d₆) stabilize NH protons, while CDCl₃ may suppress them. Compare spectra across solvents .

- Impurities : Confirm purity via HPLC (>95%) before analysis. For ambiguous cases, 2D NMR (COSY, HSQC) resolves connectivity .

What strategies optimize sulfonamide coupling reactions in synthesis?

Advanced

To improve yield (typically 50–70%):

- Base Selection : Replace triethylamine with stronger bases (DBU) to deprotonate aniline more efficiently .

- Solvent Optimization : Use NMP instead of DMF for higher boiling points and reduced side reactions .

- Catalysis : Add catalytic CuI (5 mol%) to accelerate coupling kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes under controlled microwave conditions (100°C) .

What biological activities are associated with this compound?

Q. Basic

- Antibacterial Activity : The sulfonamide group inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis, with MIC values reported against Gram-positive strains .

- Anticancer Potential : Pyridine-sulfonamide hybrids show moderate cytotoxicity (IC₅₀ 10–50 μM) in breast cancer cell lines (MCF-7) via apoptosis induction .

- Enzyme Inhibition : Acts as a carbonic anhydrase IX inhibitor (Ki ~200 nM), relevant to tumor hypoxia studies .

How does substituent variation affect biological activity and selectivity?

Q. Advanced

- Electron-Withdrawing Groups : A 4-fluoro substituent on the phenyl ring increases antibacterial potency (MIC reduced by 50%) due to enhanced membrane penetration .

- Bulkier Substituents : Adding a methyl group to the pyridine ring reduces solubility but improves binding affinity to carbonic anhydrase IX (ΔG = −8.2 kcal/mol) .

- SAR Studies : Use molecular docking (AutoDock Vina) to model interactions with DHPS or CA IX. Replace the chloro group with bromine for halogen bonding analysis .

What are the challenges in crystallizing this compound for XRD analysis?

Q. Advanced

- Polymorphism : Multiple crystal forms may arise due to flexible sulfonamide linkage. Screen solvents (ethanol, acetonitrile) and use slow evaporation for uniform crystals .

- Hydrogen Bonding : The NH group forms weak bonds with pyridine N, leading to disordered structures. Co-crystallize with acetic acid to stabilize the lattice .

- Thermal Stability : Decomposition above 200°C complicates data collection. Perform TGA to identify safe temperature ranges (<150°C) .

How to analyze the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- pH Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC. Sulfonamide bonds hydrolyze at pH < 2 or > 10, forming pyridine-3-sulfonic acid .

- Thermal Degradation : Use DSC to detect melting points (~180°C) and exothermic decomposition peaks. Store at −20°C in anhydrous DMSO to prevent hydrolysis .

- Light Sensitivity : UV-Vis spectroscopy (λmax 270 nm) tracks photodegradation. Use amber vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.